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Compound Name: D-erythro-Ritalinic acid-d10

Cat. No.: B13443231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ritalinic acid is the primary and pharmacologically inactive metabolite of methylphenidate

(Ritalin), a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity

Disorder (ADHD).[1] Methylphenidate possesses two chiral centers, resulting in four possible

stereoisomers. The therapeutic effects are primarily attributed to the d-threo-enantiomer.

Consequently, the stereoselective metabolism of methylphenidate to its ritalinic acid

enantiomers is of significant interest in pharmacokinetic and forensic studies.

This application note provides a detailed protocol for the chiral separation and quantification of

d-threo- and l-threo-ritalinic acid in biological matrices, such as blood and plasma. The method

employs a deuterated internal standard, (±)-threo-ritalinic acid-d10, to ensure accuracy and

precision. The protocol is based on a liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method, which offers high sensitivity and selectivity for this application. While the

prompt mentions D-erythro-Ritalinic acid-d10, the pharmacologically relevant and commonly

analyzed isomers are the threo forms, for which deuterated standards are commercially

available and extensively documented in the literature.
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Materials and Reagents
Analytes:d-threo-Ritalinic acid, l-threo-Ritalinic acid

Internal Standard: (±)-threo-Ritalinic acid-d10

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade),

Formic acid

Sample Preparation: Solid Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)

Biological Matrix: Human plasma/blood

Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is crucial for removing interferences from biological matrices.

Pre-treatment: To 250 µL of plasma/blood sample, add 25 µL of the internal standard solution

((±)-threo-Ritalinic acid-d10).

Protein Precipitation: Add 1 mL of 100 mM phosphate buffer and vortex.

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with

methanol followed by 0.1 M acetic acid.

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 0.1 M acetic acid and then with methanol to remove

interfering substances.

Elution: Elute the ritalinic acid enantiomers and the internal standard with a solution of 5%

ammonium hydroxide in methanol.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
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The chiral separation is achieved using a chiral stationary phase, and the quantification is

performed using a tandem mass spectrometer.

Liquid Chromatography:

Column: Chiral stationary phase column (e.g., vancomycin-based)

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 0.4 mL/min

Injection Volume: 10 µL

Mass Spectrometry:

Ionization: Electrospray Ionization (ESI), positive mode

Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions:

d/l-threo-Ritalinic acid: Precursor ion -> Product ion (specific m/z to be optimized)

threo-Ritalinic acid-d10: Precursor ion -> Product ion (specific m/z to be optimized)

Data Presentation
The following tables summarize the quantitative data from a representative validation of a chiral

separation method for ritalinic acid enantiomers.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) R²

d-threo-Ritalinic Acid 0.5 - 500 >0.99

l-threo-Ritalinic Acid 0.5 - 500 >0.99

Table 2: Accuracy and Precision
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Analyte
Concentration
(ng/mL)

Accuracy (%)
Intra-day
Precision
(%CV)

Inter-day
Precision
(%CV)

d-threo-Ritalinic

Acid
1.5 92.3 5.8 7.2

75 95.1 4.1 5.5

400 97.8 3.5 4.8

l-threo-Ritalinic

Acid
1.5 91.7 6.1 7.5

75 94.5 4.5 5.9

400 98.2 3.8 5.1

Table 3: Recovery and Matrix Effects

Analyte Extraction Recovery (%) Matrix Effect (%)

d-threo-Ritalinic Acid 85.2 93.4

l-threo-Ritalinic Acid 84.7 92.8

threo-Ritalinic acid-d10 86.1 94.1
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Caption: Experimental workflow for the chiral separation of ritalinic acid.
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Caption: Metabolic conversion of methylphenidate to ritalinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b13443231#chiral-separation-of-ritalinic-
acid-enantiomers-using-d-erythro-ritalinic-acid-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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